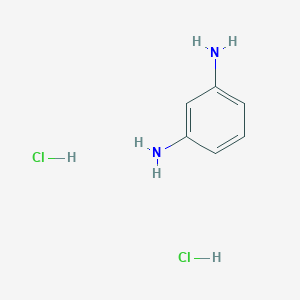

M-phenylenediamine dihydrochloride

描述

M-phenylenediamine dihydrochloride, also known as 1,3-benzenediamine dihydrochloride, is an organic compound with the chemical formula C₆H₈N₂·2HCl. It is a derivative of m-phenylenediamine, which is an aromatic diamine. This compound is typically found as a white crystalline powder and is known for its use in various chemical and industrial applications .

准备方法

Synthetic Routes and Reaction Conditions

M-phenylenediamine dihydrochloride is synthesized through the hydrogenation of 1,3-dinitrobenzene. The process involves the reduction of 1,3-dinitrobenzene using hydrogen gas in the presence of a catalyst, typically palladium on carbon. The resulting m-phenylenediamine is then treated with hydrochloric acid to form this compound .

Industrial Production Methods

Industrial production of this compound follows a similar route, with large-scale hydrogenation reactors used to reduce 1,3-dinitrobenzene. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The m-phenylenediamine is then crystallized and purified before being converted to its dihydrochloride form .

化学反应分析

Types of Reactions

M-phenylenediamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinone derivatives.

Reduction: It can be reduced to form corresponding amines.

Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted aromatic compounds.

科学研究应用

Synthesis of Organic Compounds

MPD serves as a precursor in the synthesis of various organic compounds, including:

- Bis(thiazolidone) Derivatives : Used in pharmaceutical applications due to their biological activity.

- Bis(thiohydantoin) Derivatives : Important for developing new therapeutic agents.

Table 1: Organic Compounds Synthesized from MPD

| Compound | Application Area |

|---|---|

| Bis(thiazolidone) | Antimicrobial agents |

| Bis(thiohydantoin) | Anticancer agents |

Polymer Chemistry

MPD is utilized in the production of conducting polymers, particularly poly(m-phenylenediamine) (PmPDA). This polymer is synthesized through oxidative polymerization and has applications in:

- Electronics : Used in sensors and conductive coatings.

- Energy Storage : Employed in supercapacitors due to its high conductivity.

Case Study: Conductive Polymers

In a study by , PmPDA was synthesized via oxidative polymerization using ammonium peroxydisulfate. The resulting polymer exhibited excellent electrical conductivity, making it suitable for electronic applications.

Cosmetic Industry

MPD dihydrochloride is widely used in hair dye formulations, particularly for its ability to produce dark shades. It is often combined with other chemicals to enhance color stability and intensity.

Safety Considerations

While MPD is effective in cosmetics, it poses potential health risks, including skin sensitization. The Cosmetic Ingredient Review has highlighted the need for caution due to its potential to cause allergic reactions .

Analytical Chemistry

MPD is used as a reagent in various analytical methods:

- Colorimetric Assays : Employed to detect nitro compounds.

- Chromatography : Acts as a derivatizing agent for amines.

Table 2: Analytical Applications of MPD

| Application Type | Methodology |

|---|---|

| Colorimetric Assays | Detection of nitro compounds |

| Chromatography | Derivatization of amines |

作用机制

The mechanism of action of m-phenylenediamine dihydrochloride involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile, participating in substitution reactions with electrophiles. In biological systems, it can interact with enzymes and proteins, potentially affecting their function and activity .

相似化合物的比较

M-phenylenediamine dihydrochloride is similar to other phenylenediamine isomers, such as o-phenylenediamine and p-phenylenediamine. it is unique in its specific reactivity and applications:

O-phenylenediamine: Used in the synthesis of heterocyclic compounds and as a reagent in analytical chemistry.

P-phenylenediamine: Commonly used in hair dyes and as a polymerization inhibitor.

This compound stands out due to its specific use in the synthesis of polymers and dyes, as well as its role in industrial applications .

生物活性

M-phenylenediamine dihydrochloride (MPD) is an aromatic amine widely used in various industrial applications, particularly in hair dyes and as a precursor for dyes and pigments. Understanding its biological activity is crucial due to its potential health effects, including carcinogenicity and sensitization. This article reviews the biological activity of MPD, focusing on its carcinogenic potential, mutagenicity, and allergenic properties, supported by relevant case studies and research findings.

This compound is a diaminobenzene derivative with the following chemical characteristics:

- Chemical Formula : CHClN

- Molecular Weight : 189.06 g/mol

- CAS Number : 624-18-0

Carcinogenicity Studies

Several studies have investigated the carcinogenic potential of MPD. Notably:

- Animal Studies : In a study conducted on female mice, MPD was administered at various concentrations (0, 500, 1000, and 2000 ppm) over a significant duration. The results indicated a statistically significant increase in the incidence of hepatocellular adenoma across all exposed groups, with a notable trend correlating higher doses with increased tumor incidence (P < 0.01) .

- Rat Studies : Another study involving male rats showed increased incidences of gastrointestinal and liver tumors when administered MPD at doses of 1000 and 2000 ppm for 18 months. Notably, mortality rates were high in the high-dose groups after 15 months .

The following table summarizes key findings from these studies:

| Study Type | Species | Dose (ppm) | Tumor Incidence (%) | Statistical Significance |

|---|---|---|---|---|

| Mouse Study | Female | 500 | 12/50 | P < 0.01 |

| 1000 | 25/50 | P < 0.01 | ||

| 2000 | 34/50 | P < 0.01 | ||

| Rat Study | Male | 1000 | Increased incidence | Not reported |

| 2000 | Increased incidence | Not reported |

Mutagenicity

MPD has shown weak mutagenic activity in various studies:

- In Vivo Studies : A dominant lethal assay conducted on Charles River CD rats indicated that MPD did not exhibit mutagenic effects on germ cells when administered intraperitoneally .

- Micronucleus Test : In another study assessing micronuclei formation in CFY rats, no clear evidence of mutagenicity was observed following oral dosing .

These findings suggest that while MPD may have some mutagenic properties under specific conditions, it does not consistently demonstrate significant mutagenicity across different test models.

Allergic Reactions and Sensitization

MPD is recognized as a potent skin sensitizer:

- Case Reports : Numerous case studies highlight severe allergic reactions associated with hair dye products containing MPD. For instance, one report documented a woman experiencing angioedema and respiratory distress after using a hair dye containing MPD . Another case involved urticarial lesions following hair dye application .

- Sensitization Tests : Experimental data indicate that exposure to MPD can induce significant skin sensitization in mice, with an EC3 value (the concentration inducing a stimulation index of three) determined to be as low as 0.06% .

属性

IUPAC Name |

benzene-1,3-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2.2ClH/c7-5-2-1-3-6(8)4-5;;/h1-4H,7-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVTOYMIYCMHPIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021139 | |

| Record name | 1,3-Benzenediamine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder; [MSDSonline] | |

| Record name | 1,3-Benzenediamine dihydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4868 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Freely soluble in water; soluble in alcohol | |

| Record name | 1,3-BENZENEDIAMINE DIHYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6237 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or slightly red crystalline powder | |

CAS No. |

541-69-5 | |

| Record name | 1,3-Benzenediamine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediamine, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenediamine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-BENZENEDIAMINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SE5RLO93TG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-BENZENEDIAMINE DIHYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6237 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of m-phenylenediamine dihydrochloride in electrochemical sensing, and how does its structure contribute to this function?

A1: In electrochemical sensing, this compound functions as a size-exclusion layer. [] This means it selectively permits smaller molecules to pass through to the sensing electrode while hindering larger molecules. While the articles don't delve into the specific structural interactions, it's plausible that the size and charge of this compound contribute to its ability to create a selective barrier on the electrode surface. Further research would be needed to elucidate the precise mechanism of this size exclusion.

Q2: Can you elaborate on the applications of this compound in analytical chemistry, particularly in ion chromatography?

A2: this compound plays a crucial role in ion chromatography, specifically in analyzing alkaline earth metals. [] When combined with hydrochloric acid in the eluent solution, it helps to resolve and detect low concentrations of calcium and magnesium ions. The exact mechanism by which this occurs isn't detailed in the provided research, but it likely involves influencing the retention time of these ions within the chromatography column, facilitating their separation and subsequent detection.

Q3: Are there any known challenges or limitations associated with using this compound in these applications?

A3: While the provided research doesn't explicitly mention limitations, some potential challenges can be inferred. In ion chromatography, the effectiveness of this compound might be influenced by the presence of other ions in the sample matrix. [] High concentrations of certain metals, like iron, could potentially interfere with the analysis, necessitating additional steps for resolution. Further investigation into the potential interactions and interferences of this compound in various analytical settings is necessary.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。